alpha-Amino-1,2,3,6-tetrahydro-3,7-dimethyl-2,6-dioxopurine-8-propionic acid
Description
α-Amino-1,2,3,6-tetrahydro-3,7-dimethyl-2,6-dioxopurine-8-propionic acid (CAS: 10154-08-2) is a purine derivative with a complex structure featuring a bicyclic purine core. Its molecular formula is C₁₀H₁₃N₅O₄, and it has a molecular weight of 267.24 g/mol . The compound is characterized by:
- Two oxo groups at positions 2 and 6 of the purine ring.
- Methyl substituents at positions 3 and 5.
- An α-amino-propionic acid side chain at position 7.
Its derivatives are occasionally studied in metabolic or biochemical contexts, as inferred from its inclusion in materials discussing plant volatiles and fragrance safety .
Properties
CAS No. |
10154-08-2 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-amino-3-(3,7-dimethyl-2,6-dioxopurin-8-yl)propanoic acid |
InChI |
InChI=1S/C10H13N5O4/c1-14-5(3-4(11)9(17)18)12-7-6(14)8(16)13-10(19)15(7)2/h4H,3,11H2,1-2H3,(H,17,18)(H,13,16,19) |
InChI Key |
FOTLFXOEEPODAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1C(=O)NC(=O)N2C)CC(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Purine Derivatives
The compound belongs to the purine family, which includes biologically critical molecules like adenine, guanine, and xanthines. Key comparisons include:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| α-Amino-1,2,3,6-tetrahydro-3,7-dimethyl-2,6-dioxopurine-8-propionic acid | Purine | 3,7-dimethyl; 2,6-dioxo; 8-α-amino-propionic | 267.24 | Potential biochemical signaling roles |
| Theophylline | Xanthine | 1,3-dimethyl; 2,6-dioxo | 180.16 | Bronchodilator, adenosine antagonist |
| Caffeine | Xanthine | 1,3,7-trimethyl; 2,6-dioxo | 194.19 | Central nervous system stimulant |
Key Differences :
- Unlike theophylline or caffeine, the target compound features an amino-propionic acid side chain, which may confer solubility or receptor-binding properties distinct from classical methylxanthines.
- The 3,7-dimethyl pattern is uncommon in purines, contrasting with the 1,3-dimethyl or 1,3,7-trimethyl groups in xanthine derivatives.
Functional Group Comparisons
The compound’s 3,7-dimethyl-2,6-dioxo motif is structurally reminiscent of certain fragrance aldehydes, such as 3,7-Dimethyl-2,6-nonadien-1-al (IFRA-regulated for use in cosmetics) .
| Property | α-Amino-1,2,3,6-tetrahydro-3,7-dimethyl-2,6-dioxopurine-8-propionic Acid | 3,7-Dimethyl-2,6-nonadien-1-al |
|---|---|---|
| Core Structure | Purine | Linear terpene aldehyde |
| Functional Groups | Oxo, amino, carboxylic acid | Aldehyde, conjugated diene |
| Regulatory Status | Not specified in evidence | IFRA-regulated for fragrances |
| Potential Applications | Biochemical research | Perfumery, flavoring agents |
Methylation and Volatile Compounds
identifies 3,7-dimethyl-2,6-octadienal isomers as upregulated volatiles in mango metabolism . Though these share the 3,7-dimethyl motif, they are aldehydes with conjugated dienes, lacking the purine core or carboxylic acid group. This suggests that methylation at positions 3 and 7 is a recurring theme in both fragrance molecules and specialized purines, albeit with divergent biochemical roles.
Research Implications and Limitations
Further studies are needed to explore:
- Pharmacological activity : Analogues like theophylline and caffeine are well-characterized, but the impact of the 8-position substituent remains unclear.
- Metabolic pathways : The compound’s relationship to upregulated plant volatiles (e.g., 3,7-dimethyl-2,6-octadienal) warrants investigation into shared biosynthetic routes .
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